molecular formula C19H18N2O4S B2442526 4-acetyl-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-48-6

4-acetyl-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2442526
CAS RN: 868369-48-6
M. Wt: 370.42
InChI Key: OTMGNSKHCIILGX-VXPUYCOJSA-N
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Description

4-acetyl-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Microwave-Assisted Synthesis : A study by Ahmad et al. (2011) discusses the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides from sodium saccharin, leading to compounds with moderate to significant anti-microbial activities. This highlights a potential method for synthesizing related benzothiazole derivatives, including the target compound, which may possess similar properties Ahmad et al., 2011.

Synthesis and Characterization of Derivatives

  • Benzothiazole Derivatives : Hossaini et al. (2017) developed a one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various spectroscopic methods. Although the study does not directly mention the specific compound , it provides insights into the synthesis and characterization techniques that could be applicable Hossaini et al., 2017.

Antitumor Activities

  • Antitumor Benzothiazoles : Research by Chua et al. (1999) explored the synthesis of N-acyl derivatives of 2-(4-aminophenyl)benzothiazoles, studying their antitumor activities and metabolic transformations. This study's findings on the metabolic pathways and antitumor efficacy of benzothiazole derivatives could be relevant for understanding the bioactivities of closely related compounds Chua et al., 1999.

Novel Synthesis Techniques

  • Ultrasound and Microwave Methods : Ahmad et al. (2010) reported the synthesis of potential antioxidant and antibacterial N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides using ultrasound irradiation, showcasing an innovative approach to synthesizing benzothiazole derivatives with potential bioactivity Ahmad et al., 2010.

properties

IUPAC Name

4-acetyl-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11(22)12-5-7-13(8-6-12)18(23)20-19-21(2)16-14(24-3)9-10-15(25-4)17(16)26-19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGNSKHCIILGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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